

Crystalline Structure and Polymorphism of Saxagliptin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphism, are of paramount importance as they can significantly influence the drug's stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline forms of saxagliptin and its salts, primarily focusing on the hydrochloride salt and the free base. It details their characterization, methods of preparation, and the relationships between different polymorphic forms.

Crystalline Forms of Saxagliptin and its Salts

Saxagliptin can exist in various solid forms, including polymorphs, hydrates, and solvates of both the free base and its salts. The hydrochloride salt, in particular, has been extensively studied and found to exhibit a rich polymorphic landscape.

Saxagliptin Free Base

The free base of saxagliptin has been identified in anhydrous and hydrated forms.

Form N-3 (Anhydrous): This is a non-solvated crystalline form of the saxagliptin free base.



- Form H-1 (Monohydrate): This form contains approximately one mole of water per mole of saxagliptin.[1]
- Form H.5-2 (Hemihydrate): This hydrated form incorporates about half a mole of water per mole of saxagliptin.[1]

Saxagliptin Hydrochloride

A multitude of crystalline forms of saxagliptin hydrochloride have been reported in scientific literature and patents. These forms are often hydrates with varying water content.

- Form H2-1 (Dihydrate): A common and well-characterized dihydrate form.[1][2]
- Form H0.75-3 (Hydrate): Contains approximately 0.75 equivalents of water.[1]
- Form H1.25-2 (Hydrate): Contains approximately 1.25 equivalents of water.[1]
- Form I-S: An anhydrous crystalline form noted for its chemical stability and high dissolution rate.[3]
- Form HT-S: A high-temperature anhydrous form.[3]
- Form IV-S: A crystalline form that can be prepared from specific solvents.[3]
- Form HT-IV-S: A high-temperature variant of Form IV-S.[3]
- Form K: A hydrated crystalline form.
- Form Z: A hydrated crystalline form with a notable dissolution rate.[4]
- Form D: A hydrated crystalline form.[4]
- Form N: A distinct crystalline form.[5]
- Form S: Another identified crystalline form.[4]
- Form O: A crystalline form of saxagliptin hydrochloride.[4]
- Form B: A crystalline form of saxagliptin hydrochloride.



• Form T: A crystalline form of saxagliptin hydrochloride.

Data Presentation: Physicochemical Properties

The various crystalline forms of saxagliptin and its hydrochloride salt are distinguished by their unique physicochemical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and differentiating these forms.

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks ($2\theta \pm 0.2^{\circ}$) for Crystalline Forms of Saxagliptin

Free Base

Form	Characteristic Peaks (2θ)
N-3	Data not sufficiently available in the search results.
H-1	12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, 22.4[2]
H.5-2	Data not sufficiently available in the search results.

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks ($2\theta \pm 0.2^{\circ}$) for Crystalline Forms of Saxagliptin Hydrochloride



Form	Characteristic Peaks (2θ)	
H2-1	6.8, 11.1, 13.7, 14.6, 15.2, 16.4, 17.0, 20.2, 21.1[2]	
H0.75-3	Data not sufficiently available in the search results.	
H1.25-2	Data not sufficiently available in the search results.	
I-S	6.7, 13.5, 14.6, 15.2, 16.6, 17.9, 24.5, 28.1[3]	
HT-S	6.6, 11.5, 13.3, 15.3, 16.7, 17.6[3]	
IV-S	2.4, 4.1, 4.7, 6.3, 15.6[3]	
HT-IV-S	2.6, 4.5, 6.8, 14.6, 18.1[3]	
K	5.4, 6.4, 11.4, 12.8, 14.8, 15.7, 16.7, 19.4, 22.1[6]	
Z	8.1, 9.3, 12.0, 14.2, 16.6, 19.2, 23.2[4]	
D	8.6, 10.6, 14.4, 15.4, 17.3, 19.0, 22.6, 25.7[4]	
N	4.0, 13.9, 17.1, 18.4[5]	
S	8.0, 9.1, 12.9, 18.4, 24.0[4]	
0	5.6, 9.1, 13.1, 19.7[4]	
В	5.9, 6.5, 17.8, 20.5[5]	
Т	8.6, 14.3, 15.1, 17.2, 17.5, 18.5, 19.2, 22.6	

Table 3: Thermal Analysis Data for Selected Crystalline Forms



Form	Technique	Observation
Saxagliptin HCl	DSC	Melting point observed at 84.17°C.[7]
Form K (HCl salt)	TGA	Water content of approximately 8% w/w (loss between room temperature and 150°C).[6]
Form Z (HCl salt)	TGA	Water content of approximately 6.5% w/w (loss between room temperature and 150°C).[4]
Form D (HCl salt)	TGA	Water content of approximately 6.3% w/w (loss between room temperature and 150°C).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of polymorphic forms. The following sections outline generalized experimental protocols based on available literature.

Powder X-ray Diffraction (PXRD)

- Instrument: A conventional X-ray diffractometer.
- Radiation: Copper K-alpha (Cu Kα) radiation with a wavelength of 1.54184 Å is commonly used.[6]
- Voltage and Current: Typically operated at 40-45 kV and 40 mA.
- Scan Range: A 2θ range of 2° to 40° is generally sufficient to cover the characteristic peaks of saxagliptin polymorphs.
- Scan Speed/Step Size: A continuous scan at a rate of 1-5°/min or a step scan with a step size of 0.02° and a counting time of 1-10 seconds per step.
- Sample Preparation: Samples are lightly packed into a sample holder to ensure a flat surface.



Differential Scanning Calorimetry (DSC)

- Instrument: A calibrated differential scanning calorimeter.
- Sample Pans: 3-5 mg of the sample is weighed into aluminum pans, which are then hermetically sealed.[7] A pinhole may be made in the lid to allow for the escape of volatiles.
- Heating Rate: A heating rate of 10°C/min is commonly employed.[7]
- Temperature Range: The analysis is typically carried out from ambient temperature to a point beyond the melting or decomposition of the sample, for instance, up to 300°C.[7]
- Atmosphere: A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment.

Thermogravimetric Analysis (TGA)

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Pan: A few milligrams of the sample are placed in a suitable pan (e.g., platinum or alumina).
- Heating Rate: A linear heating rate, often 10°C/min, is applied.
- Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure all volatile components have been removed and any decomposition has occurred.
- Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.

Preparation of Crystalline Forms

The preparation of a specific polymorphic form is dependent on various factors including the choice of solvent, temperature, and agitation.

Preparation of Saxagliptin Free Base Form N-3 (Anhydrous):

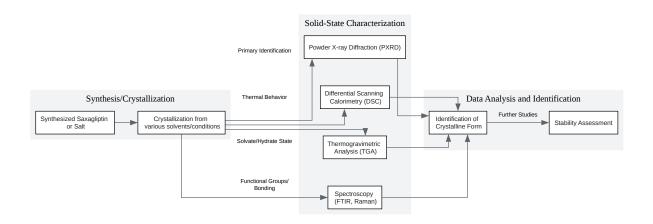


- Dissolve saxagliptin monohydrate (Form H-1) in a suitable organic solvent like methylene chloride.
- Evaporate the solution to dryness to obtain an oil.
- Dissolve the resulting oil in ethyl acetate.
- Evaporate the solution to yield a slurry of crystals of the anhydrous free base (Form N-3).
- Preparation of Saxagliptin Hydrochloride Form H2-1 (Dihydrate):
 - Dissolve saxagliptin free base monohydrate (Form H-1) in a mixture of concentrated hydrochloric acid, dioxane, and ethanol.
 - Allow the solution to stand at room temperature.
 - Crystals of the dihydrochloride salt dihydrate (Form H2-1) will form and can be recovered.
 [1]
- Preparation of Saxagliptin Hydrochloride Form H0.75-3:
 - Heat the monohydrochloride salt dihydrate (Form H2-1) at a temperature between 25°C and 55°C for 1 to 2 hours.
 - Recover the resulting crystals of Form H0.75-3.[1]
- Preparation of Saxagliptin Hydrochloride Form HT-S:
 - Heat known forms of saxagliptin hydrochloride to a temperature between 160°C and 180°C.
 - Isolate the resulting Form HT-S.

Visualization of Experimental Workflows and Relationships Polymorph Characterization Workflow



The following diagram illustrates a typical workflow for the characterization of a new polymorphic form.



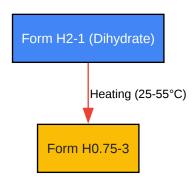
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A typical workflow for the characterization of saxagliptin polymorphs.

Interconversion of Saxagliptin Hydrochloride Hydrates

The relationship between some of the hydrated forms of saxagliptin hydrochloride can be influenced by temperature.





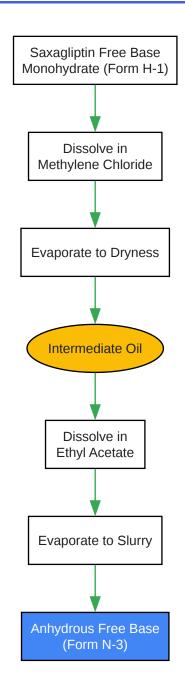
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Thermal conversion of Saxagliptin HCl Form H2-1 to Form H0.75-3.

Preparation of Anhydrous Saxagliptin Free Base

This diagram outlines the process to obtain the anhydrous Form N-3 from the monohydrate.





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Workflow for the preparation of anhydrous saxagliptin free base (Form N-3).

Conclusion

The polymorphic landscape of saxagliptin and its salts is complex, with numerous crystalline forms having been identified. A thorough understanding and characterization of these forms are critical for the development of stable and effective pharmaceutical products. This guide has summarized the key crystalline forms, their characterization data, and methods for their



preparation. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field of drug development. Further research into the single-crystal structures and thermodynamic relationships between all identified polymorphs would provide a more complete understanding of the solid-state chemistry of saxagliptin.

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